molecular formula C13H10NO2P B116243 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one CAS No. 143000-05-9

2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one

Cat. No. B116243
CAS RN: 143000-05-9
M. Wt: 243.2 g/mol
InChI Key: QKORWYWGMJCFAW-UHFFFAOYSA-N
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Description

2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one, also known as Phospho-Threonine Mimetic, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied due to its unique properties, which make it a useful tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one involves its ability to mimic the phosphorylation of threonine residues in proteins. This compound can bind to the active site of kinases and compete with natural substrates for phosphorylation. This property allows researchers to study the effects of phosphorylation on protein structure and function without the need for actual phosphorylation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one are dependent on the specific proteins being studied. This compound can affect the structure and function of proteins by mimicking the effects of phosphorylation. This property can lead to changes in protein activity, stability, and interactions with other proteins. The effects of this compound on cellular processes and physiological systems are still being studied.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one in lab experiments is its ability to mimic the effects of phosphorylation without the need for actual phosphorylation. This property allows researchers to study the effects of phosphorylation on protein structure and function in a controlled manner. However, there are also some limitations to using this compound. One of the main limitations is that it can only mimic the effects of phosphorylation on threonine residues. This property limits its use in studying the effects of phosphorylation on other amino acid residues.

Future Directions

There are many future directions for research involving 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one. One area of research involves the development of new synthetic methods for this compound. Another area of research involves the use of this compound in studying the effects of phosphorylation on specific proteins and cellular processes. Additionally, there is potential for the development of new drugs based on the structure of 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one. Overall, the unique properties of this compound make it a valuable tool for scientific research, and there is still much to be learned about its potential applications.

Synthesis Methods

The synthesis of 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one involves the reaction of 2-aminophenol with triethylorthoformate and triphenylphosphine in the presence of acetic acid. This reaction leads to the formation of an intermediate, which is then treated with various reagents to yield the final product. The synthesis of this compound is a multistep process that requires careful attention to detail to ensure the purity and yield of the final product.

Scientific Research Applications

2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one has a wide range of scientific research applications. One of the primary uses of this compound is as a tool for investigating the role of phosphorylation in biological processes. This compound is a phospho-threonine mimetic, which means that it can mimic the phosphorylation of threonine residues in proteins. This property makes it a useful tool for studying the effects of phosphorylation on protein structure and function.

properties

IUPAC Name

2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10NO2P/c15-13-11-8-4-5-9-12(11)16-17(14-13)10-6-2-1-3-7-10/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKORWYWGMJCFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P2NC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931718
Record name 2-Phenyl-2H-1,3,2-benzoxazaphosphinin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one

CAS RN

143000-05-9
Record name 2-Phenyl-2,3-dihydro-1,3,2(lambda(5))-benzoxazaphosphoryl-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143000059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenyl-2H-1,3,2-benzoxazaphosphinin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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